1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide
Overview
Description
1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyrrolidinyl group
Preparation Methods
The synthesis of 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine precursor under controlled temperature conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation state of the compound, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, resulting in the formation of alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as fluoxetine and trifluoromethylpyridine derivatives . Compared to these compounds, 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide offers unique structural features, such as the combination of a pyrrolidinyl group and a piperidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O3/c19-14-2-1-12(8-13(14)18(20,21)22)25-9-11(7-15(25)26)17(28)24-5-3-10(4-6-24)16(23)27/h1-2,8,10-11H,3-7,9H2,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYEZKYKJRTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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